molecular formula C12H16O2 B15240899 2-(2,4,5-Trimethylphenyl)propanoic acid

2-(2,4,5-Trimethylphenyl)propanoic acid

Cat. No.: B15240899
M. Wt: 192.25 g/mol
InChI Key: VBCNYMIKOISSEU-UHFFFAOYSA-N
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Description

2-(2,4,5-Trimethylphenyl)propanoic acid is an organic compound with the molecular formula C12H16O2 It is a derivative of propanoic acid, where the hydrogen atoms on the benzene ring are substituted with methyl groups at the 2, 4, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,5-Trimethylphenyl)propanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 2,4,5-trimethylbenzene with propionic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or distillation to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,5-Trimethylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of 2-(2,4,5-trimethylphenyl)acetic acid or 2-(2,4,5-trimethylphenyl)acetone.

    Reduction: Formation of 2-(2,4,5-trimethylphenyl)propanol.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

2-(2,4,5-Trimethylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4,5-Trimethylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: A well-known nonsteroidal anti-inflammatory drug (NSAID) with a similar propanoic acid structure.

    Naproxen: Another NSAID with a similar mechanism of action but different substitution pattern on the benzene ring.

    Ketoprofen: An NSAID with a similar core structure but different functional groups.

Uniqueness

2-(2,4,5-Trimethylphenyl)propanoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups on the benzene ring can affect its steric and electronic properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-(2,4,5-trimethylphenyl)propanoic acid

InChI

InChI=1S/C12H16O2/c1-7-5-9(3)11(6-8(7)2)10(4)12(13)14/h5-6,10H,1-4H3,(H,13,14)

InChI Key

VBCNYMIKOISSEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C(C)C(=O)O)C

Origin of Product

United States

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